molecular formula C7H9BFNO2 B13940903 4-Ethyl-5-fluoropyridin-3-ylboronic acid

4-Ethyl-5-fluoropyridin-3-ylboronic acid

Katalognummer: B13940903
Molekulargewicht: 168.96 g/mol
InChI-Schlüssel: QEFHLYBXGVEZMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-5-fluoropyridin-3-ylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated pyridine ring, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-fluoropyridin-3-ylboronic acid typically involves the use of fluorinated pyridine derivatives

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and boronation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of reagents and solvents is crucial to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-5-fluoropyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Wirkmechanismus

The mechanism of action of 4-ethyl-5-fluoropyridin-3-ylboronic acid primarily involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The fluorine atom on the pyridine ring enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Ethyl-5-fluoropyridin-3-ylboronic acid is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination provides distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications .

Eigenschaften

Molekularformel

C7H9BFNO2

Molekulargewicht

168.96 g/mol

IUPAC-Name

(4-ethyl-5-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H9BFNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4,11-12H,2H2,1H3

InChI-Schlüssel

QEFHLYBXGVEZMH-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=CC(=C1CC)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.